molecular formula C12H16O2 B13992591 4-(4-methoxyphenyl)tetrahydro-2H-pyran CAS No. 1023937-38-3

4-(4-methoxyphenyl)tetrahydro-2H-pyran

Cat. No.: B13992591
CAS No.: 1023937-38-3
M. Wt: 192.25 g/mol
InChI Key: MIDSUXBLOVBJQG-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and the Tetrahydropyran (B127337) Ring System

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, or sulfur. Oxygen-containing heterocycles are particularly widespread in nature. researchgate.net Among these, the tetrahydropyran (THP) ring system is a fundamental and frequently encountered scaffold. researchgate.net

The tetrahydropyran molecule is a saturated six-membered ring composed of five carbon atoms and one oxygen atom. wikipedia.org Its systematic IUPAC name is oxane. wikipedia.org The structure is derived from its unsaturated counterpart, pyran, through the addition of four hydrogen atoms. wikipedia.org In its most stable state, the tetrahydropyran ring adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. wikipedia.org This structural feature is crucial as it influences the spatial orientation of substituents attached to the ring, which in turn dictates the molecule's chemical reactivity and biological activity. The tetrahydropyran ring is a core component of many biologically vital molecules, most notably the pyranose forms of sugars like glucose. wikipedia.orgucla.edu

Importance of 4-Substituted Tetrahydropyrans in Contemporary Organic Synthesis

The tetrahydropyran motif is one of the most abundant scaffolds found in biologically active compounds, making the development of methodologies for its synthesis a key objective in organic synthesis. researchgate.netresearchgate.net Derivatives of tetrahydropyran, particularly those with substituents at various positions, are more common and synthetically valuable than the parent compound itself. wikipedia.org The strategic placement of substituents on the THP ring allows for the creation of diverse molecular architectures with a wide range of applications.

In contemporary organic synthesis, significant effort has been dedicated to developing efficient and stereoselective methods for constructing substituted tetrahydropyran rings. mdpi.com These strategies include:

Intramolecular Cyclizations: Methods such as cyclisation onto oxocarbenium ions, radical cyclizations, and intramolecular Michael additions are frequently employed. researchgate.netmdpi.com

Cycloaddition Reactions: The hetero-Diels-Alder reaction is a powerful tool for forming the dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran. researchgate.net

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by cyclization, and is used to create functionalized tetrahydropyrans. organic-chemistry.org

The resulting substituted tetrahydropyrans serve as crucial intermediates and core structures in the total synthesis of complex natural products, many of which exhibit potent biological activities. researchgate.netmdpi.com Furthermore, these scaffolds are prominent in medicinal chemistry. For instance, aryl amino-tetrahydropyran derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used for treating type 2 diabetes. nih.govacs.org

Structural Context of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran Motif within Complex Organic Molecules

The specific compound, this compound, features a tetrahydropyran ring substituted at the C4 position with a 4-methoxyphenyl (B3050149) group. This particular substitution pattern combines the stable, saturated heterocyclic THP ring with an aromatic methoxyphenyl group, creating a molecule with distinct physicochemical properties.

The 4-methoxyphenyl group (also known as an anisyl group) is an electron-donating group that can influence the electronic environment of the entire molecule. The presence of this aryl substituent at the 4-position provides a site for further functionalization and can play a significant role in how the molecule interacts with biological targets or other chemical entities. This motif serves as a valuable building block in the synthesis of more complex molecules. For example, related structures containing methoxyphenyl-pyran moieties have been investigated for their potential applications in materials science, specifically as fragrance ingredients in perfumes, personal care products, and detergents. googleapis.com The specific arrangement of the saturated ring and the aromatic group contributes to the desired olfactory properties. googleapis.com

Below are the key chemical identifiers and properties for this compound.

PropertyValue
Chemical Name 2H-Pyran, tetrahydro-4-(4-methoxyphenyl)-
CAS Number 1023937-38-3
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
SMILES COc1ccc(cc1)C1CCOCC1

Data sourced from Appchem. appchemical.com

The structural rigidity imparted by the tetrahydropyran ring, combined with the electronic and steric properties of the 4-(4-methoxyphenyl) substituent, makes this motif a point of interest for constructing diverse and functionally complex organic molecules for various scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1023937-38-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxane

InChI

InChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

MIDSUXBLOVBJQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCOCC2

Origin of Product

United States

Synthetic Methodologies for the 4 4 Methoxyphenyl Tetrahydro 2h Pyran Core Structure

Strategies for Tetrahydropyran (B127337) Ring Formation

The construction of the tetrahydropyran ring is a foundational step in the synthesis of the target molecule. Various cyclization strategies are employed by chemists to achieve this, often focusing on stereochemical control and functional group tolerance.

Cyclization Reactions for Pyranyl Ether Construction, including Acid-Catalyzed Approaches from Diol Precursors

Acid-catalyzed cyclization is a direct and common method for forming tetrahydropyran rings. The intramolecular cyclodehydration of 1,5-diols is a classic example of this approach. This reaction is typically promoted by inorganic acids, organic acids, or solid acid catalysts. nih.govroyalsocietypublishing.org For instance, pentane-1,5-diol can be converted to tetrahydropyran in a near-quantitative yield at elevated temperatures using catalysts like heteropoly acids (HPAs), such as H₃PW₁₂O₄₀. nih.gov These solid acid catalysts are often favored as they can replace corrosive and difficult-to-handle homogeneous catalysts like mineral acids. nih.govroyalsocietypublishing.org

A related and powerful method for constructing substituted THP rings is the Prins cyclization. nih.govnih.gov This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. abo.fi The process proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization. nih.gov The choice of acid catalyst, which can range from Brønsted acids to Lewis acids, is crucial for the reaction's success and stereoselectivity. beilstein-journals.orgacs.org

Catalyst TypeExamplesKey FeaturesReference
Brønsted Acidsp-TsOH, MsOH, TFAPromotes cyclization via protonation of carbonyls or alcohols. nih.govacs.org
Lewis AcidsBF₃·Et₂O, SnCl₄, InCl₃, BiCl₃Activates the carbonyl component towards nucleophilic attack by the olefin. Often provides high stereocontrol. beilstein-journals.orgacs.org
Solid AcidsHeteropoly acids (H₃PW₁₂O₄₀), Zeolites, Ce-MCM-41Heterogeneous, reusable, and can be less corrosive than homogeneous acids. Effective for diol cyclodehydration. nih.govabo.fiwikimedia.org

Ring-Closing Metathesis and Related Olefin Cyclization Pathways

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of various unsaturated rings, including the precursors to tetrahydropyrans. wikipedia.org This reaction utilizes metal-based catalysts, most notably those based on ruthenium, to facilitate the intramolecular metathesis of a diene. organic-chemistry.org To form a tetrahydropyran precursor, a substrate containing two terminal alkene functionalities connected by an ether linkage at the appropriate distance is required. The reaction proceeds through a metallacyclobutane intermediate and typically releases volatile ethylene as a byproduct, which drives the reaction to completion. wikipedia.org

The functional group tolerance of modern RCM catalysts, such as the Grubbs and Hoveyda–Grubbs catalysts, allows for the synthesis of structurally complex molecules. wikipedia.org RCM is particularly useful for creating dihydro-2H-pyran rings, which can then be reduced to the saturated tetrahydropyran system if desired. The choice of catalyst is critical and can influence reaction efficiency and selectivity. beilstein-journals.org

Catalyst GenerationCommon NameKey FeaturesReference
First GenerationGrubbs Catalyst (1st Gen)Effective for less sterically hindered dienes. beilstein-journals.org
Second GenerationGrubbs Catalyst (2nd Gen), Hoveyda-Grubbs Catalyst (2nd Gen)Higher activity, better stability, and broader substrate scope, including more sterically demanding and electron-deficient olefins. organic-chemistry.org
Molybdenum-basedSchrock CatalystHighly active but sensitive to air and moisture. beilstein-journals.org

Installation of the 4-Methoxyphenyl (B3050149) Moiety

The introduction of the 4-methoxyphenyl group at the C-4 position of the tetrahydropyran ring can be accomplished through several synthetic strategies, primarily involving the formation of a carbon-carbon bond.

Direct C-C Bond Formation Methodologies at the C-4 Position, such as Grignard or Organolithium Additions to Ketones

A straightforward approach to installing the 4-methoxyphenyl group is through the nucleophilic addition of an organometallic reagent to a tetrahydropyran-4-one precursor. Grignard reagents and organolithium reagents are excellent carbon-based nucleophiles suitable for this transformation. tcu.eduwikipedia.org

Specifically, 4-methoxyphenylmagnesium bromide (a Grignard reagent) or 4-methoxyphenyllithium (an organolithium reagent) can be added to tetrahydropyran-4-one. wisc.edumasterorganicchemistry.com This reaction forms a new C-C bond at the carbonyl carbon, and upon acidic workup, yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol. Subsequent dehydration or deoxygenation would be required to obtain the final target compound, this compound.

Reagent TypeExample ReagentPreparationReactivity ProfileReference
Grignard Reagent4-methoxyphenylmagnesium bromideReaction of 4-bromoanisole with magnesium metal in an ether solvent.Strong nucleophile and strong base. Reacts with aldehydes and ketones. Less reactive than organolithiums. wisc.edu
Organolithium Reagent4-methoxyphenyllithiumReaction of 4-bromoanisole or 4-chloroanisole with lithium metal or via metal-halogen exchange with an alkyllithium.Highly reactive, strong nucleophile, and very strong base. Can react with a wider range of electrophiles. wikipedia.orgfishersci.fr

Aromatic Coupling Reactions for Aryl Group Introduction

Aromatic coupling reactions provide an alternative and powerful means to install the 4-methoxyphenyl group. One elegant approach combines the formation of the THP ring and the C-C bond in a single step. The Prins-Friedel-Crafts reaction is a prime example, where a homoallylic alcohol reacts with an aldehyde in the presence of an electron-rich arene, such as anisole (B1667542) (methoxybenzene). acs.org The reaction, promoted by a Lewis acid, proceeds via a Prins cyclization to form a tetrahydropyranyl cation, which is then trapped intramolecularly by the arene nucleophile in a Friedel-Crafts alkylation step to yield the 4-aryltetrahydropyran product directly. acs.orgresearchgate.net

Alternatively, modern cross-coupling reactions can be envisioned. For instance, a Negishi coupling could be employed to couple a 4-halotetrahydropyran derivative with an organozinc reagent, such as (4-methoxyphenyl)zinc chloride, in the presence of a palladium or nickel catalyst. wikipedia.org The Negishi coupling is particularly versatile as it allows for the formation of C(sp³)–C(sp²) bonds. nih.govacs.org Similarly, a Suzuki coupling could potentially be used, reacting a tetrahydropyran-4-ylboronic acid or ester with 4-bromoanisole, catalyzed by a palladium complex. youtube.comorganic-chemistry.org These methods offer high functional group tolerance and are staples in modern organic synthesis. youtube.com

Multi-Step Synthesis Pathways

The synthesis of this compound can be achieved through various multi-step sequences that combine the strategies outlined above.

One common retrosynthetic approach begins by disconnecting the C4-aryl bond, suggesting a precursor like tetrahydropyran-4-one. This ketone can be synthesized through various methods, including the hydration of dihydropyran or oxidation of the corresponding alcohol. The forward synthesis would then involve the reaction of tetrahydropyran-4-one with a 4-methoxyphenyl organometallic reagent (Grignard or organolithium) to form the tertiary alcohol, followed by a deoxygenation step.

A more convergent and efficient strategy is the one-pot, three-component Prins-Friedel-Crafts reaction. acs.orgresearchgate.net In this scenario, a suitable aldehyde, a homoallylic alcohol, and anisole are combined in the presence of a Lewis acid like boron trifluoride etherate. acs.orgresearchgate.net This cascade reaction forms the tetrahydropyran ring and installs the 4-methoxyphenyl group simultaneously, offering significant advantages in terms of step economy. For example, the reaction of benzaldehyde, 3-buten-1-ol, and anisole in the presence of indium triflate has been shown to produce 2-phenyl-4-(methoxyphenyl)tetrahydropyran derivatives. thieme-connect.com By selecting appropriate starting materials, this method can be adapted to synthesize the target compound.

Another potential multi-step pathway involves the initial formation of a 4-halotetrahydropyran via a halo-Prins cyclization of a homoallylic alcohol and an aldehyde. beilstein-journals.org The resulting 4-chlorotetrahydropyran could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a (4-methoxyphenyl)boronic acid or (4-methoxyphenyl)zinc halide, respectively, to furnish the final product. acs.orgorganic-chemistry.org

Sequential Reaction Optimization and Yield Enhancement

The efficient construction of the 4-aryltetrahydropyran skeleton, including the 4-(4-methoxyphenyl) derivative, often relies on cascade or one-pot sequential reactions. The optimization of these sequences is critical for maximizing yield and minimizing purification steps. A prominent strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, such as p-anisaldehyde, to form the tetrahydropyran ring.

Research has focused on optimizing catalysts, solvents, and temperature to enhance the efficiency of these reactions. For instance, iodine has been demonstrated as an effective catalyst for the Prins cyclization under metal-free conditions. mdpi.com Optimization studies reveal that catalyst loading is crucial; using 5 mol% of iodine provides high yields, while increasing the catalyst amount does not significantly improve the outcome. mdpi.com

Lewis acids are also widely employed to promote Prins cyclizations. The choice of Lewis acid can significantly impact reaction efficiency and selectivity. Studies comparing various Lewis acids have shown that catalysts like SnBr₄, TMSBr, and FeCl₃ are effective in promoting the cyclization to form substituted tetrahydropyrans. nih.gov The optimization of reaction conditions, such as temperature and reaction time, is tailored to the specific substrates and catalyst used to achieve optimal yields.

One-pot, three-component reactions offer another avenue for yield enhancement by combining multiple synthetic steps without isolating intermediates. A diastereoselective, one-pot synthesis of 4-aryltetrahydropyrans has been developed from epoxides, homoallylic alcohols, and arenes (acting as both solvent and nucleophile) using boron trifluoride etherate as a mediator. researchgate.net This method produces all-cis diastereomers in moderate to good yields. researchgate.net

Below is a data table summarizing the optimization of the iodine-catalyzed Prins cyclization between a homoallylic alcohol and various aldehydes to form tetrahydropyran derivatives.

Aldehyde (R group)Catalyst (mol %)Time (h)Yield (%)Reference
4-MeO-C₆H₄ (p-anisaldehyde)I₂ (5)2.086 mdpi.com
4-Me-C₆H₄I₂ (5)2.081 mdpi.com
4-Cl-C₆H₄I₂ (5)2.579 mdpi.com
C₆H₅I₂ (5)2.075 mdpi.com
2-NaphthylI₂ (5)2.584 mdpi.com
(E)-CinnamaldehydeI₂ (5)3.069 mdpi.com
CyclohexanecarboxaldehydeI₂ (5)3.561 mdpi.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of the this compound core begins with carefully selected precursors that undergo cyclization. The nature of these precursors and the intermediates they form are fundamental to the success of the synthesis.

In the context of the Prins cyclization, the primary precursors are a homoallylic alcohol and an aldehyde . nih.govbeilstein-journals.org For the target compound, p-anisaldehyde serves as the aldehyde precursor, providing the 4-methoxyphenyl group at the C4 position. The homoallylic alcohol provides the remaining carbon atoms for the pyran ring. The reaction proceeds through a key oxocarbenium ion intermediate, which is generated by the acid-catalyzed condensation of the aldehyde and the alcohol. beilstein-journals.orgnih.gov This electrophilic intermediate is then intramolecularly trapped by the alkene of the homoallylic portion, leading to the formation of the tetrahydropyran ring. nih.gov Derivatization often occurs at this stage, where the nucleophile that quenches the resulting cation can be derived from the solvent or added reagents, leading to intermediates like 4-halotetrahydropyrans when halide ions are present. beilstein-journals.org

Another major pathway, the intramolecular oxa-Michael addition , utilizes δ-hydroxy-α,β-unsaturated carbonyl compounds as precursors. ntu.edu.sgresearchgate.net These precursors can be synthesized through various methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the required unsaturated system. The cyclization is then triggered by either an acid or a base to promote the addition of the hydroxyl group to the electron-deficient double bond. researchgate.net

Cascade reactions employ a more complex set of precursors. For example, a sequence involving a Michael addition, a Henry reaction, and a ketalization to form highly substituted tetrahydropyrans uses precursors such as β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. nih.gov The derivatization in these sequences is extensive, with each step building upon the previous intermediate to construct the final complex cyclic structure.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

Controlling the stereochemistry during the synthesis of substituted tetrahydropyrans is of paramount importance, as different stereoisomers can possess distinct biological activities. Stereoselective synthesis aims to produce a specific isomer, either a diastereomer or an enantiomer, in high purity. Methodologies such as asymmetric organocatalysis, Prins cyclizations, and intramolecular oxa-Michael additions have been refined to provide high levels of stereocontrol. nih.govntu.edu.sgrsc.org

Asymmetric Synthetic Methodologies

Asymmetric synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts, auxiliaries, or reagents. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans. rsc.org

For instance, an asymmetric Prins cyclization can be achieved using a chiral imidodiphosphoric acid catalyst. This approach, when reacting salicylaldehydes with 3-methyl-3-buten-1-ol, yields highly functionalized 4-methylenetetrahydropyrans with excellent enantioselectivity. researchgate.net The steric bulk of the catalyst is crucial for achieving high levels of asymmetric induction. researchgate.net

Another potent strategy involves a tandem asymmetric allylation followed by a cyclization. This two-step process can be used for the asymmetric construction of cis- or trans-disubstituted pyrans. nih.gov The first step, a catalytic asymmetric allylation of an aldehyde, establishes the initial stereocenter with high enantioselectivity. This is followed by a Lewis acid-mediated reaction with a second aldehyde that cyclizes to form the tetrahydropyran ring. nih.gov

The following table summarizes the use of various organocatalysts in asymmetric reactions leading to chiral tetrahydropyran structures.

Reaction TypeCatalystKey PrecursorsEnantiomeric Excess (ee)Reference
Michael/Henry/KetalizationQuinine-based Squaramideβ-keto ester, β-nitrostyrene, alkynyl aldehyde93–99% nih.gov
Prins CyclizationChiral Imidodiphosphoric AcidSalicylaldehyde, 3-methyl-3-buten-1-olExcellent (not quantified) researchgate.net
Oxa-Michael/Michael CascadeDiphenylprolinol Silyl Etherp-Quinol, α,β-unsaturated aldehydeUniformly high (not quantified) elsevierpure.com
Asymmetric Allylation/CyclizationBINOL-Titanium ComplexAldehyde, Silyl-stannane reagentHigh (not quantified) beilstein-journals.orgnih.gov

Diastereoselective and Enantioselective Transformations

Many advanced synthetic methods allow for the simultaneous control of both diastereoselectivity and enantioselectivity, enabling the construction of complex molecules with multiple contiguous stereocenters.

A notable example is an organocatalytic Michael/Henry/ketalization cascade sequence. nih.gov This one-pot reaction combines acetylacetone or β-keto esters with nitroalkenes and ynals, catalyzed by a bifunctional quinine-based squaramide. The process generates highly functionalized tetrahydropyrans that possess five contiguous stereocenters. This transformation proceeds with high diastereomeric ratios (dr > 20:1 after crystallization) and excellent enantiomeric excesses (93–99% ee). nih.gov The catalyst plays a dual role, activating the nucleophile through hydrogen bonding while the tertiary amine base deprotonates it, guiding the stereochemical outcome of both the Michael and Henry additions. nih.gov

The intramolecular oxa-Michael addition is another powerful tool for diastereoselective synthesis. The stereochemical outcome can be controlled by the reaction conditions. researchgate.net Under acidic catalysis (kinetic control), the diequatorial product is formed exclusively. In contrast, under basic conditions at low temperatures, the reaction favors the formation of the axial-equatorial isomer, which can then isomerize to the more stable diequatorial product at higher temperatures (thermodynamic control). researchgate.net

Prins-type cyclizations are inherently diastereoselective. The formation of the tetrahydropyran ring proceeds through a chair-like transition state, which preferentially places bulky substituents in equatorial positions to minimize steric strain. nih.gov This often leads to the favored formation of cis-2,6-disubstituted tetrahydropyrans. nih.gov By employing a chiral catalyst, this inherent diastereoselectivity can be combined with enantiocontrol to access specific, enantiopure diastereomers.

The table below details the stereochemical outcomes of a diastereoselective and enantioselective Michael/Henry/ketalization cascade reaction.

Substrate R¹Substrate R²Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
MePh803:195 (99 after cryst.) nih.gov
Me4-Cl-C₆H₄724:194 (98 after cryst.) nih.gov
Me4-MeO-C₆H₄753:195 (99 after cryst.) nih.gov
Me2-MeO-C₆H₄803:195 (99 after cryst.) nih.gov
OMePh604:197 (99 after cryst.) nih.gov
OEtPh693:196 (99 after cryst.) nih.gov

Chemical Reactivity and Derivatization Strategies of 4 4 Methoxyphenyl Tetrahydro 2h Pyran

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a cyclic ether that is generally stable but can undergo specific reactions under certain conditions, particularly those that involve cleavage of the carbon-oxygen bonds.

Ring-Opening and Rearrangement Reactions

While the tetrahydropyran ring is relatively robust, it can be opened under harsh conditions, often promoted by strong Lewis acids or Brønsted acids. These reactions typically proceed via the formation of an oxocarbenium ion intermediate. For instance, treatment with strong acids can lead to cleavage of the ether linkages, resulting in a variety of potential products depending on the reaction conditions and the presence of other nucleophiles. Theoretical studies on similar cyclic ethers, like tetrahydrofuran (B95107) (THF), show that frustrated Lewis pairs can facilitate ring-opening reactions, a strategy that could potentially be applied to substituted tetrahydropyrans. nih.gov

In the context of natural product synthesis, the THP ring is a common motif, and various methods have been developed for its construction and modification. rsc.orgntu.edu.sg Ring-cleavage reactions are less common but can be employed strategically. For example, Lewis acid-promoted reactions can lead to ring cleavage and subsequent derivatization.

Functional Group Interconversions on the Cyclic Ether

Direct functionalization of the saturated carbons of the tetrahydropyran ring is challenging due to the lack of reactive sites. However, if substituents are present on the ring, they can be modified through standard functional group interconversions. solubilityofthings.com For the parent 4-(4-methoxyphenyl)tetrahydro-2H-pyran, the primary sites for such interconversions are not on the THP ring itself but rather on the aryl substituent. Should the THP ring be substituted with functional groups like hydroxyls or halogens, a wide range of transformations, such as oxidation, reduction, or substitution, would be possible. For example, palladium-catalyzed cycloaddition reactions can be used to synthesize substituted tetrahydropyrans bearing acyl and methylene (B1212753) groups, which are amenable to further derivatization. acs.org

Reactivity of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is an activated aromatic system, and its reactivity is dominated by the electron-donating nature of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic π-system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Since the para position is already occupied by the tetrahydropyran substituent, electrophilic attack will be directed to the positions ortho to the methoxy group (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst. youtube.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst like AlCl3. masterorganicchemistry.com

The presence of the activating methoxy group makes the anisole (B1667542) moiety significantly more reactive towards electrophiles than unsubstituted benzene. quora.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Product(s)
Bromination Br₂, FeBr₃ 4-(2-bromo-4-methoxyphenyl)tetrahydro-2H-pyran
Nitration HNO₃, H₂SO₄ 4-(4-methoxy-2-nitrophenyl)tetrahydro-2H-pyran
Acylation CH₃COCl, AlCl₃ 4-(2-acetyl-4-methoxyphenyl)tetrahydro-2H-pyran

Oxidative and Reductive Modifications of the Methoxy Group

The methoxy group itself can be a site of chemical transformation.

Oxidative Demethylation: The methyl group can be cleaved under oxidative conditions to yield the corresponding phenol, 4-(4-hydroxyphenyl)tetrahydro-2H-pyran. This transformation can be achieved using various reagents, such as strong acids like HBr or Lewis acids like BBr₃. Enzymatic methods using unspecific peroxygenases have also been shown to hydroxylate and demethylate anisole and its derivatives, leading to a variety of phenolic compounds. nih.gov Electrochemical oxidation provides another route for the modification of anisole derivatives. chinesechemsoc.org

Reductive Modifications: Reductive cleavage of the methoxy group is less common but can be achieved under specific, often harsh, conditions. More typically, reductions would target other functional groups that might be introduced onto the aromatic ring, such as a nitro group being reduced to an amine.

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like the 4-methoxyphenyl group. wikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com

For this compound, SNAr is not a feasible pathway. The ring is activated by an electron-donating group, which disfavors attack by nucleophiles. For SNAr to occur, the aromatic ring would first need to be functionalized with potent electron-withdrawing groups via electrophilic substitution, and a suitable leaving group would also need to be installed on the ring. masterorganicchemistry.com

Derivatization at the C-4 Position of the Tetrahydropyran Ring.

Functionalization at the C-4 position of the tetrahydropyran ring is a key strategy for creating molecular diversity. The presence of an aryl group at this position influences the reactivity and provides a basis for creating analogues with varied steric and electronic properties.

The introduction of a carbonitrile (cyano) group at the C-4 position furnishes a versatile intermediate, This compound-4-carbonitrile . This functional group can be further transformed into amines, carboxylic acids, and other functionalities. A common synthetic route to such nitriles involves the reaction of the corresponding ketone, this compound-4-one, with a cyanide source. For instance, the formation of a cyanohydrin followed by dehydration, or the use of reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, can yield the desired 4-carbonitrile derivative. chemicalbook.com

Another approach involves the dehydration of a 4-carboxamide precursor. The treatment of This compound-4-carboxamide with a dehydrating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) can effectively produce the corresponding 4-carbonitrile. chemicalbook.com

Once synthesized, the 4-carbonitrile group is a linchpin for further chemical modifications. Key transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine, such as 1-[this compound-4-yl]methanamine , using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many biologically active molecules.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group provides a direct route to This compound-4-carboxylic acid , a crucial precursor for amide synthesis and other derivatizations. google.com

The table below summarizes common transformations of the 4-carbonitrile derivative.

Starting MaterialReagent(s)ProductTransformation Type
This compound-4-oneTMSCN, Lewis Acid CatalystThis compound-4-carbonitrileCyanation
This compound-4-carboxamideSOCl₂ or POCl₃This compound-4-carbonitrileDehydration
This compound-4-carbonitrileLiAlH₄ or H₂/Pd1-[this compound-4-yl]methanamineReduction
This compound-4-carbonitrileH₃O⁺ or OH⁻, HeatThis compound-4-carboxylic acidHydrolysis

The synthesis of 4-carboxamide derivatives is a pivotal step in developing new chemical entities, as the amide bond is a cornerstone of many pharmaceutical compounds. The primary route to these amides is through the coupling of This compound-4-carboxylic acid with a diverse range of primary or secondary amines.

The prerequisite carboxylic acid can be synthesized via the hydrolysis of the corresponding 4-carbonitrile derivative. google.com Standard amide coupling conditions can then be employed, which typically involve the activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. beilstein-journals.org

This methodology allows for the synthesis of a wide array of amide derivatives by varying the amine coupling partner, as illustrated in the following table.

Carboxylic Acid PrecursorAmine PartnerCoupling ReagentsProduct Class
This compound-4-carboxylic acidBenzylamineEDC, HOBtN-Benzyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
This compound-4-carboxylic acidMorpholineSOCl₂, then amine4-(Morpholine-4-carbonyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran
This compound-4-carboxylic acidAnilineDCC, DMAPN-Phenyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
This compound-4-carboxylic acidPiperidineOxalyl Chloride4-(4-methoxyphenyl)-1-(piperidin-1-ylcarbonyl)tetrahydro-2H-pyran

Beyond nitrile and amide functionalities, the C-4 position can be substituted with a variety of alkyl, aryl, and heteroatom-containing groups. These modifications are typically achieved through reactions involving a C-4 functionalized intermediate, such as a halide or triflate, which can participate in cross-coupling reactions.

A plausible strategy involves the conversion of a C-4 hydroxyl group (obtained, for example, by Grignard addition to the corresponding ketone followed by dehydration and rehydration, or reduction of the ketone) into a good leaving group like a bromide, iodide, or triflate. This functionalized scaffold can then undergo palladium-catalyzed cross-coupling reactions.

Aryl and Alkyl Introduction: Suzuki-Miyaura coupling reactions between a C-4 bromo or triflate derivative and various aryl or vinyl boronic acids can be used to forge new carbon-carbon bonds. nih.govmdpi.comresearchgate.net This allows for the introduction of a wide range of substituted aromatic and unsaturated moieties. Similarly, Stille or Negishi couplings could be employed to introduce alkyl groups. nsf.gov

Heteroatom Introduction: The same C-4 halide intermediates are amenable to C-N and C-O bond-forming reactions. For example, Buchwald-Hartwig amination can be used to couple the C-4 position with a variety of amines, anilines, and N-heterocycles. Copper-catalyzed Ullmann-type reactions can be employed to introduce alkoxy or aryloxy substituents. organic-chemistry.org

Complex Molecule Synthesis Utilizing the this compound Scaffold.

The this compound core and its derivatives are valuable building blocks for the assembly of larger, more complex molecular architectures, particularly in the field of drug discovery. researchgate.netnih.gov

The functional groups introduced at the C-4 position serve as handles for further synthetic elaboration. The transformations of these initial derivatives create advanced building blocks with increased molecular complexity and tailored properties.

For example, the 1-[this compound-4-yl]methanamine derivative, obtained from the reduction of the nitrile, can be acylated to form a variety of amides or used in reductive amination reactions to generate secondary and tertiary amines. The This compound-4-carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized through oxidation, etherification, or esterification. These elaborations are key to accessing novel chemical space and optimizing the scaffold for specific biological targets.

The true utility of the this compound scaffold is demonstrated when it is incorporated into larger molecules through powerful bond-forming reactions. Derivatives functionalized with halides or boronic acids at the C-4 position are prime candidates for palladium-catalyzed cross-coupling reactions.

A 4-bromo-4-(4-methoxyphenyl)tetrahydro-2H-pyran intermediate can be coupled with complex aryl or heteroaryl boronic acids via Suzuki-Miyaura reactions to generate biaryl structures where the tetrahydropyran moiety provides a three-dimensional, C(sp³)-rich element. mdpi.commdpi.com Conversely, conversion of the C-4 halide to a boronic ester would allow for coupling with a wide range of complex aryl and heteroaryl halides. These strategies are instrumental in the synthesis of compounds targeting complex biological systems, such as dual tyrosine kinase inhibitors, where the tetrahydropyran scaffold can serve as a non-planar core to orient appended pharmacophoric groups. nih.gov

The table below outlines representative coupling strategies.

Scaffold DerivativeCoupling PartnerReaction TypeResulting Molecular Architecture
4-Bromo-4-(4-methoxyphenyl)tetrahydro-2H-pyranPyridine-3-boronic acidSuzuki Coupling3-[this compound-4-yl]pyridine
This compound-4-boronic acid, pinacol (B44631) ester2-ChloroquinolineSuzuki Coupling2-[this compound-4-yl]quinoline
4-Bromo-4-(4-methoxyphenyl)tetrahydro-2H-pyranIndoleBuchwald-Hartwig1-[this compound-4-yl]-1H-indole
4-Iodo-4-(4-methoxyphenyl)tetrahydro-2H-pyranPhenylacetyleneSonogashira Coupling4-(4-Methoxyphenyl)-4-(phenylethynyl)tetrahydro-2H-pyran

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For 4-(4-methoxyphenyl)tetrahydro-2H-pyran, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide invaluable information.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For the tetrahydropyran (B127337) ring, correlations would be expected between the geminal protons on each carbon and between vicinal protons on adjacent carbons. This would allow for the mapping of the proton sequence around the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively assign the carbon signals of the tetrahydropyran ring and the methoxy (B1213986) group to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the preferred conformation of the tetrahydropyran ring (e.g., chair or boat) and the orientation of the 4-methoxyphenyl (B3050149) substituent (axial vs. equatorial). For example, observing NOE correlations between the axial protons on the tetrahydropyran ring would support a chair conformation.

A hypothetical table of expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC CorrelationsNOESY Correlations
Aromatic ProtonsWith other aromatic protonsAromatic carbonsOther aromatic carbons, Tetrahydropyran C4Methoxy protons, Tetrahydropyran protons
Methoxy ProtonsNoneMethoxy carbonAromatic carbonAromatic protons
Tetrahydropyran ProtonsWith other tetrahydropyran protonsTetrahydropyran carbonsOther tetrahydropyran carbons, Aromatic carbonsOther tetrahydropyran protons, Aromatic protons

The this compound molecule may exhibit dynamic processes, such as ring inversion (chair-chair interconversion) and rotation around the single bond connecting the phenyl and tetrahydropyran rings. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide quantitative information about the energy barriers associated with these processes. At low temperatures, these processes might be slow enough on the NMR timescale to allow for the observation of distinct signals for non-equivalent axial and equatorial protons. As the temperature is increased, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy for these conformational changes.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the functional groups present.

A table of expected vibrational frequencies is provided below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-O-C (Ether, Ar-O-CH₃)Asymmetric Stretching1275-1200
C-O-C (Ether, Tetrahydropyran)Stretching1150-1070

The combination of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), would provide a unique molecular fingerprint for the compound.

Subtle shifts in vibrational frequencies can be indicative of specific conformations. For instance, the C-H stretching and bending modes of the tetrahydropyran ring could be sensitive to the chair or boat conformation. Furthermore, intermolecular interactions, such as C-H···π stacking between molecules in the solid state, could lead to shifts in the vibrational frequencies of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Elucidation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₆O₂. The expected monoisotopic mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million).

A hypothetical HRMS data table is shown below.

Molecular FormulaCalculated Monoisotopic Mass (Da)Measured Monoisotopic Mass (Da)
C₁₂H₁₆O₂192.11503Data not available

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and conformational preferences of this compound in the solid state. Although a crystal structure for this specific compound is not publicly available, we can infer its likely structural features based on crystallographic data of related compounds containing the tetrahydropyran and methoxyphenyl moieties.

A single-crystal X-ray diffraction analysis would yield a detailed geometric description of the molecule. The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The 4-methoxyphenyl substituent would likely occupy an equatorial position to minimize steric hindrance.

Table 3: Expected Bond Lengths and Angles for this compound (Data is based on typical values found in similar crystallographically characterized structures)

ParameterExpected Value
C-O (ring) bond length~1.43 Å
C-C (ring) bond length~1.52 Å
C-O-C (ring) bond angle~112°
C-C-C (ring) bond angle~110°
C(ring)-C(phenyl) bond length~1.51 Å
C(phenyl)-O(methoxy) bond length~1.37 Å

The torsion angles within the tetrahydropyran ring would confirm its chair conformation, with values typically around ±55°. The orientation of the methoxyphenyl group relative to the tetrahydropyran ring would also be precisely determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the case of this compound, the following intermolecular interactions would be anticipated:

C-H···O Hydrogen Bonds: The oxygen atoms of the tetrahydropyran ring and the methoxy group can act as hydrogen bond acceptors for C-H donors from neighboring molecules.

van der Waals Interactions: These non-specific interactions would be present throughout the crystal lattice.

The analysis of the supramolecular assembly provides insights into the physical properties of the solid material, such as its melting point and solubility.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment in Chiral Analogs

While this compound itself is achiral, the introduction of additional substituents on the tetrahydropyran ring can create chiral centers. For such chiral analogs, chiroptical spectroscopy, particularly circular dichroism (CD), would be a powerful tool for assigning the absolute stereochemistry.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers.

For a chiral analog of this compound, the CD spectrum would be influenced by the chromophores present in the molecule, namely the methoxyphenyl group. The electronic transitions of the aromatic ring would give rise to characteristic CD signals (Cotton effects). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers.

Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be used in conjunction with experimental data to make an unambiguous assignment of the absolute stereochemistry. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the correct stereoisomer can be identified.

Computational Chemistry and Theoretical Studies of 4 4 Methoxyphenyl Tetrahydro 2h Pyran and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. irjweb.com For derivatives of the 4-aryl-tetrahydropyran scaffold, these calculations provide a deep understanding of structural and electronic parameters. materialsciencejournal.org

A representative study on a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to explore its molecular structure and electronic properties. materialsciencejournal.orgresearchgate.net Such studies are foundational for understanding the electronic nature of the broader class of 4-aryl pyran derivatives.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com

In the DFT analysis of the representative 4-aryl-4H-pyran derivative, the HOMO and LUMO energies were calculated to determine these properties. materialsciencejournal.orgresearchgate.net The HOMO is the region that acts as an electron donor, while the LUMO is the region that acts as an electron acceptor. The calculated energy gap for this derivative was found to be 4.41 eV, which provides insight into its stability. materialsciencejournal.org From the HOMO and LUMO energy values, various global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived. materialsciencejournal.orgnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative 4-Aryl-4H-Pyran Derivative Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

ParameterValue (eV)
EHOMO-6.73
ELUMO-2.32
Energy Gap (ΔE)4.41
Ionization Potential (I)6.73
Electron Affinity (A)2.32
Global Hardness (η)2.20
Global Softness (S)0.22
Electronegativity (χ)4.52
Chemical Potential (μ)-4.52
Global Electrophilicity Index (ω)5.07

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dntb.gov.ua The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For the aforementioned 4-aryl-4H-pyran derivative, MESP analysis revealed that the most negative potential is concentrated around the oxygen atoms and the cyano group, identifying them as likely sites for electrophilic interaction. researchgate.netdntb.gov.ua

Conformational Analysis and Energetics

The tetrahydropyran (B127337) ring is not planar and, like cyclohexane, can adopt several conformations, with the chair form being the most stable. The orientation of substituents on the ring can be either axial or equatorial, and the relative stability of these conformers is a central aspect of its chemistry. acs.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules like 4-(4-methoxyphenyl)tetrahydro-2H-pyran. mdpi.combiorxiv.org MD simulations, in particular, model the movement of atoms over time, allowing for the observation of conformational transitions and the identification of preferred structures in different environments. nih.govnih.gov These simulations can reveal the dynamic interplay between different conformers and help establish the most populated states under given conditions.

For substituted tetrahydropyrans, these simulations can map the potential energy surface, showing the energy barriers between different chair and boat conformations and identifying the most stable arrangements of the aryl substituent. montclair.edu

Energy minimization calculations are performed to locate stable conformers on the potential energy surface, which correspond to local or global energy minima. For 4-substituted tetrahydropyrans, the primary conformations of interest are the two chair forms where the substituent is either in an axial or an equatorial position.

Generally, the equatorial conformation is energetically favored to minimize steric hindrance. The energy difference between the axial and equatorial conformers (the A-value) dictates the conformational equilibrium. For a bulky substituent like a 4-methoxyphenyl (B3050149) group, a strong preference for the equatorial position is expected. Crystal structure analysis of a related compound, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, shows the hydropyran ring in a distorted half-chair conformation, highlighting the structural possibilities for this class of compounds. nih.govresearchgate.net

Table 2: Conceptual Relative Energies of Tetrahydropyran Ring Conformations

ConformationGeneral Relative Energy (kcal/mol)Substituent Position
Chair (Equatorial)0 (Global Minimum)Equatorial
Chair (Axial)> 0 (Local Minimum)Axial
Twist-Boat~5-6N/A
Boat~6-7 (Transition State)N/A

Reaction Mechanism Modeling

Computational chemistry is a vital tool for modeling reaction mechanisms, allowing for the study of transition states and the calculation of activation energies, which are often difficult to determine experimentally. researchgate.net DFT calculations have been successfully applied to investigate the mechanisms of reactions involving the tetrahydropyran ring. montclair.edu

A computational study on the reaction between the parent tetrahydropyran (THP) and atomic bromine provides a clear example of this application. montclair.edu Researchers used DFT calculations at the B3LYP/aug-cc-pVTZ level to map the potential energy surface and identify different energetic pathways for hydrogen abstraction. montclair.edu

The study identified three viable reaction pathways and calculated their respective free energies of activation (ΔG‡). By comparing these activation energies, the most energetically favorable reaction mechanism could be determined. The calculations showed that one pathway was more favorable than others that were analogous to reactions with 1,4-dioxane. montclair.edu This type of analysis is crucial for understanding and predicting the reactivity of tetrahydropyran and its derivatives in various chemical transformations, including pyrolysis, combustion, and synthetic modifications. montclair.eduresearchgate.net

Table 3: Calculated Activation Energies for the Reaction of Tetrahydropyran with Atomic Bromine Data derived from a computational analysis of the parent tetrahydropyran ring. montclair.edu

Reaction PathwayCalculated Free Energy of Activation (ΔG) (kcal/mol)
Pathway 19.01
Pathway 29.64
Pathway 3 (Most Favorable)8.15

Transition State Characterization and Reaction Pathway Elucidation

Computational methods are instrumental in mapping the potential energy surface of chemical reactions involving tetrahydropyran (THP) derivatives. By locating and characterizing transition states (TS), chemists can elucidate detailed reaction mechanisms. For instance, in acid-mediated cyclization reactions to form polysubstituted tetrahydropyrans, theoretical calculations can model the formation of key intermediates like oxocarbenium ions. whiterose.ac.ukmdpi.com

Density Functional Theory (DFT) is a common method used to calculate the geometries and energies of reactants, products, and transition states. These calculations can help rationalize the stereochemical outcome of reactions. For example, in the intramolecular epoxide ring opening to form THPs, computational models can show why a particular reaction proceeds via a specific pathway (e.g., 6-endo cyclization) by comparing the activation energies of different possible transition states. nih.gov The preference for forming an anti-product from a cis-epoxide can be explained by analyzing the stability of the chair-like transition state structures. nih.gov Such studies reveal that factors like neighboring group participation and unfavorable 1,3-diaxial interactions in alternative transition states dictate the final product stereochemistry. mdpi.com

Prediction of Reaction Selectivity and Kinetic Parameters

Theoretical models can predict the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound and its derivatives. By comparing the calculated activation barriers for different reaction channels, the most likely product can be identified. This is particularly valuable in complex reactions where multiple isomers can be formed. chemrxiv.org

Kinetic parameters, such as rate constants and activation energies, can also be computed. Studies on the gas-phase thermal elimination of related compounds, such as 2-(4-methoxyphenoxy)tetrahydro-2H-pyran, have utilized computational chemistry to support experimental findings. researchgate.netmdpi.com The analysis of kinetic and thermodynamic parameters derived from these studies suggests that such reactions often proceed through a four-membered cyclic transition state. researchgate.net The substituent on the phenyl ring influences the reaction rate; electron-donating groups like methoxy (B1213986) can increase the rate constant by stabilizing charge development in the transition state. researchgate.net

Table 1. Calculated Kinetic Parameters for the Thermal Elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes researchgate.net
Substituentlog(k/s⁻¹) EquationActivation Energy (Ea) (kJ/mol)Temperature Range (°C)
-H(14.18 ± 0.21) - (211.6 ± 0.4) / (2.303 RT)211.6330-390
-OCH₃(14.11 ± 0.18) - (203.6 ± 0.3) / (2.303 RT)203.6330-390
-C(CH₃)₃(14.08 ± 0.08) - (205.9 ± 1.0) / (2.303 RT)205.9330-390

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

DFT has become a standard tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C chemical shifts can be obtained. nih.govrsc.org These predictions are invaluable for structure elucidation, especially for complex molecules with ambiguous stereochemistry. mdpi.com

The typical workflow involves first performing a conformational search to identify the low-energy conformers of the molecule in solution. github.io The geometry of each conformer is then optimized, often using a functional like B3LYP with a basis set such as 6-31G(d). github.ioruc.dk Subsequently, NMR shielding calculations are performed at a higher level of theory, for example, using the WP04 functional with the 6-311++G(2d,p) basis set and an implicit solvent model like PCM (Polarizable Continuum Model) to mimic the experimental conditions. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The calculated chemical shifts are often linearly scaled against experimental data for a set of known compounds to correct for systematic errors in the computational method. nih.gov The high accuracy of modern DFT-based NMR prediction allows for the confident assignment of resonances and can even be used to revise incorrect structural assignments in the literature. mdpi.com For this compound, this method can distinguish between axial and equatorial orientations of the aryl substituent based on predicted proton and carbon chemical shifts.

Table 2. Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a 4-Aryl-tetrahydropyran Derivative.
Carbon AtomExperimental δ (ppm) nih.govCalculated δ (ppm)Difference (ppm)
C-268.569.1-0.6
C-334.234.9-0.7
C-440.140.5-0.4
C-534.234.9-0.7
C-668.569.1-0.6
C-ipso (Aryl)134.4135.0-0.6
C-ortho (Aryl)128.7129.2-0.5
C-meta (Aryl)114.0114.5-0.5
C-para (Aryl-OCH₃)158.4158.9-0.5
-OCH₃55.155.5-0.4

Vibrational Frequency Calculations for IR and Raman Assignments

Computational chemistry is used to simulate the infrared (IR) and Raman spectra of molecules by calculating their harmonic vibrational frequencies. nih.gov These calculations, typically performed using DFT methods, help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. ijrar.orgmdpi.com

After obtaining the optimized geometry of the molecule, a frequency calculation is performed. The output provides a list of vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are usually scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com For this compound, these calculations can help assign characteristic peaks, such as the C-O-C stretching of the pyran ring, the C-H stretching of the aromatic and aliphatic portions, and the vibrations of the methoxy group. ijrar.org

Table 3. Selected Calculated Vibrational Frequencies for this compound and Their Assignments.
Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental IR (cm⁻¹) mdpi.comAssignment
319530673034Aromatic C-H Stretch
308029572982Aliphatic C-H Stretch (asym)
299528752837-OCH₃ C-H Stretch
167916121616Aromatic C=C Stretch
157515121513Aromatic C=C Stretch
130112491250Aryl-O Stretch (asym)
112010751101Pyran C-O-C Stretch (asym)

Structure-Property Relationship (SPR) Studies

Quantitative Structure-Property Relationships (QSPR) for Chemo-Physical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.com For this compound and its derivatives, QSPR can be used to predict important chemo-physical attributes like hydrophobicity (logP), solubility, and melting point. researchgate.net

The process involves calculating a large number of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment) properties. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates a subset of these descriptors to the property of interest. researchgate.net Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired attributes. rsc.org

Table 4. Example of Molecular Descriptors Used in QSPR Models for Predicting Hydrophobicity (logP) of Tetrahydropyran Derivatives.
Derivative Substituent (R)Molecular Weight (g/mol)Molecular Surface Area (Ų)Dipole Moment (Debye)Predicted logP
4-OCH₃ (parent)206.27225.41.952.85
4-H176.24201.71.782.40
4-Cl210.68210.12.103.15
4-NO₂221.24221.54.502.60
4-CH₃190.27218.91.852.95

Design Principles for Novel Scaffolds Based on Computational Insights

Computational chemistry provides a powerful lens through which the structural nuances of this compound and its derivatives can be understood, guiding the rational design of novel molecular scaffolds. By leveraging theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore mapping, and molecular docking, researchers can elucidate the key molecular features that govern biological activity and physicochemical properties. jocpr.comresearchgate.netnih.gov These insights are crucial for developing new compounds with enhanced efficacy, selectivity, and drug-like characteristics.

A foundational principle derived from computational analyses is the strategic modification of the 4-aryl-tetrahydropyran core to optimize interactions with biological targets. Molecular modeling studies, including docking simulations, reveal that the spatial orientation and electronic properties of the methoxyphenyl group are critical for binding affinity. nih.gov The tetrahydropyran ring often serves as a rigid scaffold that correctly positions the aryl substituent within a receptor's binding pocket.

Pharmacophore-Based Design:

Pharmacophore modeling is instrumental in abstracting the essential chemical features required for biological activity. nih.govbabrone.edu.in For scaffolds related to this compound, a typical pharmacophore model might include:

A hydrophobic/aromatic center corresponding to the phenyl ring.

A hydrogen bond acceptor feature from the methoxy group's oxygen.

An additional hydrophobic region defined by the tetrahydropyran ring.

Virtual screening of compound libraries using such models can identify diverse scaffolds that present these key features in the correct 3D arrangement, leading to the discovery of novel active compounds. researchgate.netnih.govrjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Insights:

QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. jocpr.comnih.gov For derivatives of the this compound scaffold, QSAR models can quantify the impact of various substituents on the phenyl ring or the pyran moiety. These models help predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govslideshare.net

Key molecular descriptors often found to be significant in QSAR models for this class of compounds include:

Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by substituents on the aryl ring. mdpi.commdpi.com

Hydrophobic Descriptors: LogP values that correlate with the compound's lipophilicity.

The insights from these models guide the selection of substituents to enhance desired properties. For instance, a QSAR model might indicate that electron-withdrawing groups at the para-position of the phenyl ring enhance activity, directing chemists to synthesize derivatives with substituents like nitro or cyano groups.

Molecular Docking and Scaffold Hopping:

Molecular docking simulations provide a detailed view of how a ligand fits into the binding site of a protein. For the this compound scaffold, docking can reveal crucial interactions, such as pi-pi stacking of the methoxyphenyl ring with aromatic residues (e.g., Phenylalanine, Tyrosine) or hydrogen bonds involving the pyran oxygen. nih.gov

These insights are fundamental to "scaffold hopping," a strategy used to design novel core structures while preserving the key binding interactions of the original ligand. researchgate.net Computational analysis might suggest replacing the tetrahydropyran ring with other cyclic systems (e.g., piperidine, cyclohexane) that can maintain the optimal orientation of the 4-methoxyphenyl group. The goal is to discover new scaffolds that may have improved properties, such as enhanced metabolic stability or novel intellectual property potential. mdpi.com

Below is a table summarizing computational data for a hypothetical series of 4-aryl-tetrahydropyran derivatives, illustrating how calculated properties can inform design principles.

Compound IDR-Group (on Phenyl Ring)Predicted Binding Affinity (kcal/mol)Calculated LogPHOMO-LUMO Gap (eV)Key Predicted InteractionDesign Rationale
1 4-OCH₃ (Reference)-8.52.85.1Pi-Pi Stacking, H-Bond AcceptorBaseline scaffold
2 4-Cl-8.93.34.9Enhanced Hydrophobic ContactIncrease lipophilicity for hydrophobic pocket
3 4-NO₂-9.22.54.5Strong H-Bond AcceptorIntroduce strong electron-withdrawing group
4 3-OH-8.72.35.2New H-Bond Donor InteractionExplore alternative H-bonding network
5 4-CF₃-9.13.64.7Strong Dipole InteractionsEnhance electrostatic complementarity

This data-driven approach, combining QSAR, pharmacophore modeling, and molecular docking, allows for the systematic exploration of chemical space. It establishes a robust set of design principles for creating novel scaffolds based on the this compound template, ultimately accelerating the discovery of new molecules with tailored biological and chemical profiles. nih.gov

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structural framework of 4-(4-methoxyphenyl)tetrahydro-2H-pyran makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. Its tetrahydropyran (B127337) ring can serve as a stable scaffold, while the methoxyphenyl group offers a site for further chemical modification.

Building Block for the Synthesis of Complex Molecular Architectures

Recent patent literature highlights the use of the this compound moiety as a building block in the synthesis of complex, biologically active molecules. For instance, it has been incorporated into the structure of bicyclic heterocycles designed as MRGPRX2 antagonists for the potential treatment of inflammatory diseases. In these complex structures, the tetrahydropyran ring system provides a defined three-dimensional geometry, which can be crucial for molecular recognition and biological activity. The synthesis of such complex molecules often involves a multi-step sequence where the pre-formed this compound unit is introduced at a key stage.

While detailed synthetic pathways for many proprietary compounds are not fully disclosed, the inclusion of the this compound-4-yl)methyl) group in these larger molecules underscores its utility as a significant structural component. lookchem.com

Precursor for Advanced Synthetic Reagents and Chiral Auxiliaries

The functional groups present in this compound allow for its conversion into more advanced synthetic reagents. For example, a related compound, this compound-4-carbonitrile, can be synthesized from p-methoxybenzylnitrile. This carbonitrile derivative serves as a precursor to other functional groups, potentially leading to the development of novel reagents.

Although direct and extensive research on this compound as a precursor to chiral auxiliaries is not widely published, its structure is analogous to other tetrahydropyran-based chiral molecules used in asymmetric synthesis. The inherent chirality of substituted tetrahydropyrans, once resolved into their separate enantiomers, can be exploited to control the stereochemical outcome of chemical reactions. The development of chiral ligands and auxiliaries from this scaffold remains an area of potential exploration.

Applications in Catalysis and Ligand Design

The field of catalysis often relies on the design of specific molecular structures that can influence the rate and selectivity of chemical reactions. The this compound scaffold presents opportunities for the development of novel ligands for catalytic applications.

Incorporation into Chiral Ligands for Asymmetric Catalysis

While specific examples of chiral ligands derived directly from this compound are not extensively documented in peer-reviewed literature, the broader class of tetrahydropyran-containing molecules has been explored in ligand design for asymmetric catalysis. The rigid conformation of the tetrahydropyran ring can provide a well-defined steric environment around a metal center, which is a key principle in the design of effective chiral ligands.

The methoxyphenyl group can also be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) that can bind to a metal catalyst. The development of such ligands from this compound could lead to new catalysts for a range of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

Role in Homogeneous and Heterogeneous Catalytic Systems

In the broader context of pyran chemistry, various derivatives have been employed in both homogeneous and heterogeneous catalysis. While direct catalytic applications of this compound itself are not prominent in the current literature, its structural motifs are found in compounds used in catalytic processes. For instance, the synthesis of various 4H-pyran derivatives is often achieved using a range of homogeneous and heterogeneous catalysts.

The stability of the tetrahydropyran ring suggests that it could be a suitable scaffold for the immobilization of catalytic species onto solid supports, leading to the development of heterogeneous catalysts. Such catalysts offer advantages in terms of ease of separation and recyclability. Further research is needed to explore the potential of immobilizing catalytically active moieties onto the this compound framework.

Integration into Novel Materials and Polymers

The unique combination of a heterocyclic ring and an aromatic group in this compound makes it an interesting candidate for integration into novel materials and polymers, where it could impart specific physical or chemical properties.

Currently, the direct incorporation of this compound into polymers or advanced materials is not a widely reported area of research. However, the chemical functionalities of this compound suggest potential avenues for its use in materials science. For example, derivatives of 4-methoxybenzyl cyanide, a precursor to a related pyran structure, are noted for their potential applications in both pharmaceuticals and materials science. lookchem.com

The tetrahydropyran ring, with its polarity and potential for hydrogen bonding, could influence the bulk properties of a polymer, such as its thermal stability, solubility, and mechanical strength. The methoxyphenyl group could be further functionalized to allow for polymerization or for grafting onto existing polymer chains. For instance, conversion of the methoxy (B1213986) group to a hydroxyl group would provide a site for polyester (B1180765) or polyurethane formation.

While speculative at present, the integration of the this compound scaffold into liquid crystals, functional dyes, or specialty polymers represents a promising direction for future research in materials science. The development of synthetic methodologies to incorporate this and related pyran structures into polymeric systems will be key to unlocking their potential in this field.

Monomer or Polymer Component in Advanced Material Development

The structure of this compound contains functionalities that make it a candidate for incorporation into advanced polymer systems. The tetrahydropyran (THP) moiety can be part of a polymer backbone or a side chain, influencing the physical properties of the resulting material. For instance, polymers incorporating THP rings are known for their potential applications in various fields due to the stability and conformational characteristics of the ring system.

The methoxyphenyl group, on the other hand, is a well-known electron-donating group. When incorporated into a polymer chain, it can impart specific electronic and optical properties. This makes it a valuable component in the design of functional polymers.

While no commercial polymers are explicitly based on this compound as a monomer, its potential can be inferred. For example, if functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be used to synthesize side-chain liquid crystalline polymers (SCLCPs). In such polymers, the rigid methoxyphenyl group could act as a mesogenic unit, while the tetrahydropyran could be part of the flexible spacer or the tail, influencing the liquid crystalline phase behavior.

Potential Polymer TypeRole of this compoundPotential Properties
Side-Chain Liquid Crystalline PolymerMonomer with mesogenic and flexible componentsThermally stable liquid crystalline phases
Photoresponsive PolymerComponent of a photo-switchable monomerLight-induced changes in physical properties
Optoelectronic PolymerElectron-donating monomerEnhanced charge transport, specific light absorption/emission

Development of Optoelectronic or Responsive Materials

The development of materials for optoelectronic devices often relies on molecules with specific electronic characteristics. The methoxyphenyl group in this compound is an electron-rich aromatic system. The presence of the methoxy group (-OCH3) increases the electron density of the phenyl ring, making it a good electron donor. This property is highly desirable in the design of organic semiconductors and light-emitting materials.

Polymers containing methoxy-substituted aromatic rings have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These groups can help to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is crucial for efficient charge injection and transport.

Furthermore, the tetrahydropyran ring, while not electronically active in the same way as the methoxyphenyl group, can influence the solid-state packing and morphology of a polymer. This can have a significant impact on the performance of an optoelectronic device.

In the realm of responsive materials, the tetrahydropyran ring can be a component of photo-switchable molecules. For example, spiropyrans, which contain a pyran ring, are a well-known class of photochromic compounds that undergo a reversible color change upon exposure to light. While this compound itself is not a spiropyran, it could potentially be a precursor for the synthesis of more complex photoresponsive systems. The combination of the stable tetrahydropyran scaffold with the electronically active methoxyphenyl group could lead to the development of novel materials that respond to external stimuli such as light or electric fields.

Exploration in Agrochemicals and Specialty Chemicals (non-therapeutic applications)

Beyond materials science, the unique structure of this compound makes it a molecule of interest for applications in agrochemicals and as a specialty chemical.

The tetrahydropyran ring is a structural motif found in a number of biologically active natural products and synthetic compounds. Its presence can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

While there are no major commercial agrochemicals that are direct derivatives of this compound, its structure suggests it could be a valuable intermediate. For example, the methoxyphenyl group is present in some classes of insecticides and fungicides. The combination of this group with a tetrahydropyran ring could lead to the discovery of new active ingredients with novel modes of action or improved properties.

The synthesis of new agrochemicals often involves the exploration of novel chemical space. Building blocks like this compound provide a scaffold that can be further functionalized to create a library of compounds for biological screening.

Potential Agrochemical ClassRole of this compoundRationale
InsecticidesIntermediate/ScaffoldThe methoxyphenyl group is found in some existing insecticides.
FungicidesIntermediate/ScaffoldThe tetrahydropyran ring can impart favorable pharmacokinetic properties.
HerbicidesIntermediate/ScaffoldA novel structural combination for exploring new biological activities.

As a specialty chemical, this compound could find applications in several areas. Its structure, which combines a polar ether group (in the tetrahydropyran ring) with a nonpolar aromatic ring, suggests it might have interesting solvent properties. It could potentially be a high-boiling point, polar aprotic solvent for specific chemical reactions.

In the fragrance industry, derivatives of tetrahydropyran are used as fragrance ingredients. A patent has described the use of certain methyl methoxyphenyl-DH-pyran materials as fragrance enhancers in perfumes and personal care products. This suggests that this compound or its close derivatives could also possess desirable olfactory properties.

Furthermore, in a research context, this compound can serve as a valuable building block in organic synthesis. The tetrahydropyran ring can be opened under certain conditions to yield a linear carbon chain with functional groups at specific positions, providing a pathway to complex target molecules. The methoxyphenyl group can also be modified, for example, by demethylation to a phenol, which can then undergo further reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives?

  • Answer: The Prins cyclization reaction is a foundational method, utilizing benzaldehyde dimethyl acetal and silane precursors under acidic conditions to form the tetrahydropyran ring . Diastereoselective synthesis via copper(II)-bisphosphine catalysis enables stereochemical control, particularly for derivatives like (2R*,3S*,4S*)-2-(4-methoxyphenyl)-4-methyltetrahydro-2H-pyran, where reaction conditions (e.g., solvent, temperature) influence diastereomer ratios . Multi-component reactions involving arylamines and cyclic diketones also provide modular routes to structurally diverse derivatives .

Q. How are spectroscopic techniques applied to confirm the structure of tetrahydropyran derivatives?

  • Answer:

  • 1H/13C NMR : Assigns substituent positions via chemical shifts and coupling constants (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (EI/CI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for intermediates) .
  • X-ray Crystallography : Resolves stereochemistry, as seen in the crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzothieno[3,2-b]pyran derivatives .

Q. What are the preliminary applications of this compound in pharmacological research?

  • Answer: Derivatives serve as intermediates in drug discovery, particularly for metabolic disorders. For example, (2R,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran is a precursor for carbohydrate metabolism-targeting agents . In vitro screening against enzymes like HMG-CoA reductase (comparable to pitavastatin) highlights potential lipid-lowering activity .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tetrahydropyran synthesis?

  • Answer:

  • Catalyst Design : Chiral copper(II)-bisphosphine complexes enhance enantiomeric excess (e.g., L3 ligand in achieves >90% diastereomeric ratio for (2R*,3S*,4S*) isomers) .
  • Solvent/Temperature Effects : Polar aprotic solvents (e.g., THF) at −78°C suppress side reactions, improving stereochemical outcomes .
  • Computational Modeling : Predict transition-state geometries to guide ligand selection and reaction optimization .

Q. What strategies address conflicting data in reaction yields or biological activity across studies?

  • Answer:

  • Replication Under Controlled Conditions : Standardize reagents (e.g., anhydrous solvents) and catalysts (e.g., LiHMDS vs. n-BuLi in THF metalation) to isolate variables .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to correlate structural features with pharmacological potency .
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC purity checks, isotopic labeling) to confirm compound integrity .

Q. What are the mechanistic insights into tetrahydropyran reactivity under varying pH conditions?

  • Answer:

  • Acidic Conditions : Promote ring-opening hydrolysis (e.g., ezetimibe derivatives yielding carboxamides at pH <12.5) .
  • Basic Conditions : Stabilize enolate intermediates, enabling nucleophilic substitutions (e.g., alkoxylation or halogenation) .
  • pH-Rate Profiling : Quantify pseudo-first-order rate constants to map reaction pathways and identify pH-sensitive intermediates .

Methodological Considerations

Q. How can researchers mitigate safety risks when handling tetrahydropyran derivatives?

  • Answer:

  • Personal Protective Equipment (PPE) : Use gloves, masks, and goggles to prevent skin/eye contact, especially with irritants like 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde hydrazones .
  • Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) for professional disposal to avoid environmental contamination .
  • Ventilation : Employ fume hoods during reactions releasing volatile byproducts (e.g., THF or silane emissions) .

Q. What computational tools aid in predicting synthetic routes for novel tetrahydropyran derivatives?

  • Answer:

  • Retrosynthesis Algorithms : Platforms like Pistachio and Reaxys propose feasible pathways (e.g., one-step Prins cyclization or multi-component reactions) .
  • DFT Calculations : Model transition states to predict regioselectivity in metalation or cycloaddition reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.